N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the methylthio group: This step might involve the use of methylthiolating agents such as methyl iodide in the presence of a base.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the benzo[d]thiazole derivative reacts with piperazine.
Formation of the carboxamide group: This step typically involves the reaction of the piperazine derivative with tert-butyl isocyanate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-4-(4-(methylthio)phenyl)piperazine-1-carboxamide
- N-(tert-butyl)-4-(4-(methylthio)benzyl)piperazine-1-carboxamide
- N-(tert-butyl)-4-(4-(methylthio)benzothiazol-2-yl)piperidine-1-carboxamide
Uniqueness
N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is unique due to the presence of the benzo[d]thiazole ring, which imparts specific electronic and steric properties, potentially leading to unique biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-tert-butyl-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS2/c1-17(2,3)19-15(22)20-8-10-21(11-9-20)16-18-14-12(23-4)6-5-7-13(14)24-16/h5-7H,8-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSVHZFPQLZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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